

Spectroscopic Profile of 2,3-Diethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diethylpyrazine

Cat. No.: B107213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Diethylpyrazine** (CAS No: 15707-24-1), a key aroma compound found in various food products and a heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **2,3-Diethylpyrazine** are summarized below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,3-Diethylpyrazine** exhibits characteristic signals for the ethyl and pyrazine ring protons.

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1	~8.3 - 8.4	Singlet	-	Pyrazine ring protons (H-5, H-6)
2	~2.8	Quartet	~7.5	Methylene protons (-CH ₂ -)
3	~1.3	Triplet	~7.5	Methyl protons (-CH ₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal	Chemical Shift (δ) ppm	Assignment
1	~152	C2, C3 (quaternary carbons of the pyrazine ring)
2	~142	C5, C6 (methine carbons of the pyrazine ring)
3	~28	Methylene carbons (-CH ₂ -)
4	~13	Methyl carbons (-CH ₃)

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Diethylpyrazine** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2970	Strong	C-H stretch (aliphatic)
~1550	Medium	C=N stretch (aromatic ring)
~1460	Medium	C-H bend (aliphatic)
~1150	Strong	C-N stretch

Data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,3-Diethylpyrazine** is detailed below.

m/z	Relative Intensity (%)	Assignment
136	High	[M] ⁺ (Molecular Ion)
121	High	[M-CH ₃] ⁺
107	Moderate	[M-C ₂ H ₅] ⁺
79	Moderate	Further fragmentation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **2,3-Diethylpyrazine**.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A small amount of **2,3-Diethylpyrazine** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

ATR-IR Spectroscopy

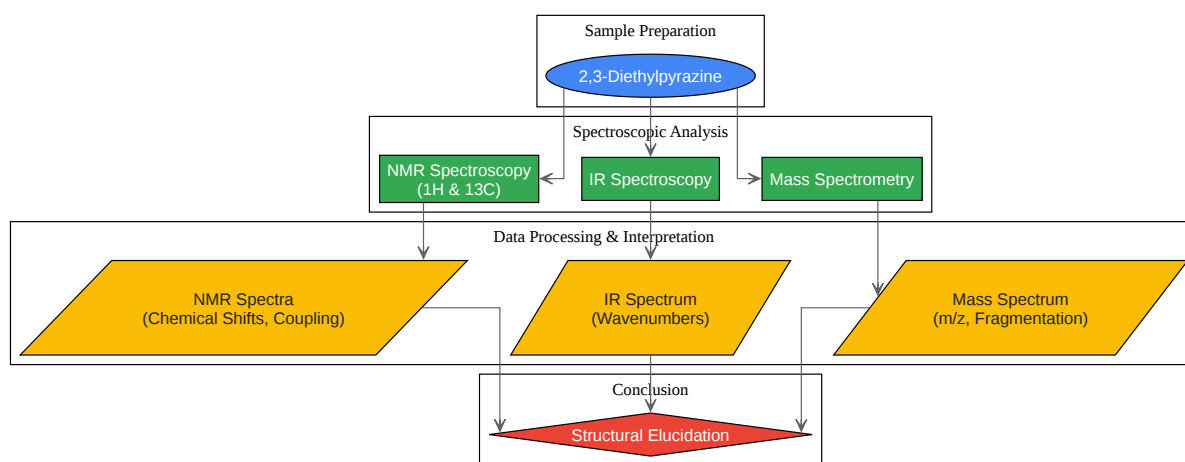
- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded.
- **Sample Application:** A small drop of **2,3-Diethylpyrazine** is placed directly onto the ATR crystal.
- **Data Acquisition:** The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
- **Cleaning:** The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2,3-Diethylpyrazine** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** A small volume (typically 1 μL) of the solution is injected into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Analysis:** As **2,3-Diethylpyrazine** elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Diethylpyrazine**.



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Caption: Workflow for Spectroscopic Analysis.

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